molecular formula C8H3BrClF3O2 B2509319 3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid CAS No. 2386483-96-9

3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid

Cat. No.: B2509319
CAS No.: 2386483-96-9
M. Wt: 303.46
InChI Key: LFWJANKPJZEQBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C8H3BrClF3O2 and its molecular weight is 303.46. The purity is usually 95%.
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Scientific Research Applications

Industrial Scale-Up for Diabetes Therapy

5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate in synthesizing a family of SGLT2 inhibitors for diabetes therapy. An efficient process involving nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization has been developed, demonstrating scalability and cost-effectiveness (Zhang et al., 2022).

Selective Metalation and Functionalization

Chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes undergo deprotonation at positions adjacent to the halogen substituent when treated with alkyllithiums and lithium tetramethylpiperidide. This process enables optional site selectivities in synthesis, illustrating the chemical versatility of halogenated trifluoromethyl compounds (Mongin et al., 1996).

Synthesis of Trifluoromethyl Isocoumarin Skeletons

An indirect strategy using 3-Bromo-1,1,1-trifluoroacetone, related to 3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid, for trifluoromethylation has been developed to construct 3-trifluoromethyl isocoumarin skeletons. This approach is significant in forming bioactive compounds (Zhou et al., 2020).

Antifungal Activity of Salicylanilides and Their Esters

Salicylanilide esters with 4-(trifluoromethyl)benzoic acid, closely related to the compound of interest, exhibit potential antifungal activity against various fungal strains. This research highlights the role of trifluoromethyl benzoic acids in developing antimicrobial agents (Krátký & Vinšová, 2012).

Supramolecular Assembly in Uranyl Materials

Research on compounds containing a bromo-substituted benzoic acid linker demonstrates the significance of such compounds in exploring uranyl assembly in solid-state materials. The study provides insights into the structural relationships and supramolecular interactions involving halogen and hydrogen bonds (Carter & Cahill, 2015).

Safety and Hazards

According to the safety data sheet, this chemical is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3-bromo-4-chloro-5-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF3O2/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWJANKPJZEQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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